molecular formula C19H23N3O2 B1243705 Terezine D

Terezine D

Cat. No. B1243705
M. Wt: 325.4 g/mol
InChI Key: IHJVJWQYVQWURS-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terezine D is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Terezine Derivatives and Antifungal Activity

Research on Terezine D and its derivatives primarily focuses on their antifungal properties. For instance, Terezines A-D, isolated from Sporormiella teretispora, have demonstrated antifungal capabilities (Wang, Gloer, Scott, & Malloch, 1995). Additionally, Phoma herbarum PSU-H256, isolated from Hevea brasiliensis, yielded terezine derivatives E-L, showing significant structure and antibacterial potential, although these specific derivatives did not exhibit notable antibacterial or antimalarial activity (Maha et al., 2016).

Bioactive Properties in Fungal Endophytes

A Mucor sp. endophyte from Centaurea stoebe led to the isolation of Terezine E, showing potent antifungal efficacy and antiproliferative activity against certain cell lines (Abdou, Shabana, & Rateb, 2018). This highlights this compound's potential in biomedicine, particularly in combating fungal infections and its implications in cancer research.

Novel Terezine Isolations and Applications

Further investigations have identified new terezine derivatives with potential biological activities. For instance, Phoma herbarum YG5839, a marine-sponge-derived fungus, led to the discovery of new terezine derivatives with antifungal activities (Hu, Gopal, Liu, & Gao, 2021). Additionally, Nigrospora sphaerica S5, an endophytic fungus from Myoporum bontioides, produced terezine P, showcasing diverse antibacterial activities (Cai et al., 2022).

Synthesis and Biomedical Implications

The synthesis of this compound and its analogues is an area of active research. Bioinspired indole prenylation reactions have been developed, leading to the synthesis of this compound and other natural products, demonstrating the compound's importance in medicinal chemistry (Tanaka, Shiomi, & Ishikawa, 2017).

properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione

InChI

InChI=1S/C19H23N3O2/c1-11(2)7-8-13-5-4-6-15-14(10-20-17(13)15)9-16-19(24)21-12(3)18(23)22-16/h4-7,10,12,16,20H,8-9H2,1-3H3,(H,21,24)(H,22,23)/t12-,16-/m0/s1

InChI Key

IHJVJWQYVQWURS-LRDDRELGSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C

synonyms

terezine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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